Odn inh-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

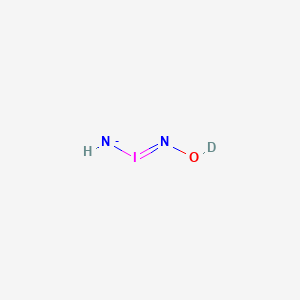

2D Structure

Properties

Molecular Formula |

H2IN2O- |

|---|---|

Molecular Weight |

173.940 g/mol |

IUPAC Name |

(deuteriooxyimino-λ3-iodanyl)azanide |

InChI |

InChI=1S/H2IN2O/c2-1-3-4/h(H2-,2,3,4)/q-1/i/hD |

InChI Key |

CEHRILASZSOFJY-DYCDLGHISA-N |

Isomeric SMILES |

[2H]ON=I[NH-] |

Canonical SMILES |

[NH-]I=NO |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of ODN INH-1 in Modulating TLR9 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 9 (TLR9) is a critical component of the innate immune system, recognizing unmethylated CpG dinucleotides prevalent in microbial DNA. This recognition triggers a signaling cascade that culminates in a pro-inflammatory response. However, dysregulated TLR9 activation is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Inhibitory oligonucleotides (ODNs), such as ODN INH-1, have emerged as potent and specific antagonists of TLR9 signaling, offering significant therapeutic potential. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its interaction with the TLR9 signaling pathway, summarizing key quantitative data, and outlining relevant experimental protocols.

The TLR9 Signaling Pathway: A Brief Overview

Toll-like receptor 9 is an intracellular receptor primarily expressed in the endosomes of immune cells like B cells and plasmacytoid dendritic cells (pDCs)[1][2]. The activation of TLR9 is a multi-step process initiated by the recognition of unmethylated CpG motifs within single-stranded DNA (ssDNA)[3][4][5].

The canonical TLR9 signaling pathway proceeds as follows:

-

Ligand Recognition: Exogenous or endogenous CpG-containing DNA enters the cell and is trafficked to the endosome.

-

TLR9 Cleavage and Activation: Within the endosome, the full-length TLR9 protein undergoes proteolytic cleavage, resulting in an active C-terminal fragment capable of robustly binding CpG DNA.

-

MyD88 Recruitment: Upon ligand binding, the activated TLR9 dimer recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein.

-

Signal Transduction: This leads to the formation of a larger signaling complex involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).

-

Downstream Activation: The signaling cascade bifurcates to activate two major pathways:

-

NF-κB Pathway: Leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

IRF7 Pathway: Primarily in pDCs, leading to the production of type I interferons (IFN-α/β).

-

Mechanism of Action of this compound

Inhibitory ODNs (INH-ODNs), including this compound, function as competitive antagonists of TLR9 signaling. Their mechanism of action is characterized by the following key features:

-

No Interference with TLR9 Cleavage: INH-ODNs do not prevent the proteolytic processing of full-length TLR9 into its active C-terminal fragment.

-

Preferential Binding to Active TLR9: INH-ODNs exhibit preferential and robust binding to the cleaved, C-terminal fragment of TLR9.

-

Competitive Inhibition: By binding to the active C-terminal TLR9, INH-ODNs competitively block the binding of stimulatory CpG ODNs. This prevents the conformational changes necessary for the recruitment of MyD88 and the initiation of downstream signaling.

-

Sequence Specificity: The inhibitory activity of INH-ODNs is sequence-dependent. Specific motifs, such as a proximal CCT triplet and a more distal GGG triplet, are crucial for their inhibitory function. The sequence for this compound is d(P-thio)(C-C-T-G-G-A-T-G-G-G-A-A-T-T-C-C-C-A-T-C-C-A-G-G).

The following diagram illustrates the TLR9 signaling pathway and the inhibitory action of this compound.

Quantitative Data on Inhibitory ODNs

The inhibitory potency of ODNs is typically quantified by their IC50 value, the concentration required to achieve 50% inhibition of a specific TLR9-mediated response. While specific IC50 values for this compound are not consistently reported across the literature, related inhibitory ODNs demonstrate potent activity in the nanomolar to low micromolar range.

| ODN Type | Target | Cell Type | Assay | Potency/Working Concentration | Reference |

| Inhibitory ODNs (general) | TLR9 | Murine B cells, macrophages, dendritic cells | Cytokine production, NF-κB activation | Nanomolar concentrations | |

| ODN INH-18 | TLR9 | Human and mouse TLR9-expressing cells | TLR9 activation | 0.1 - 10 µM | |

| ODN 2114 (prototype INH-ODN) | TLR9 | Human B cells, HEK/huTLR9 cells | CD86 expression, NF-κB luminescence | Used as a reference for 100% activity |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and cellular assays. Below are detailed methodologies for key experiments.

TLR9 Activation Assay in HEK-Blue™ TLR9 Cells

This assay is used to quantify the inhibitory effect of this compound on TLR9 signaling. HEK-Blue™ TLR9 cells are engineered to express human TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Methodology:

-

Cell Culture: Culture HEK-Blue™ TLR9 cells according to the manufacturer's protocol.

-

Cell Seeding: Plate cells in a 96-well plate at a density of ~5 x 10^4 cells/well and incubate overnight.

-

Treatment:

-

Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for 1-2 hours.

-

Add a constant concentration of a stimulatory CpG ODN (e.g., ODN 2006 at 100 nM).

-

Include positive controls (CpG ODN alone) and negative controls (no treatment).

-

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection:

-

Collect the cell culture supernatant.

-

Add a SEAP detection reagent (e.g., QUANTI-Blue™).

-

Incubate at 37°C for 1-3 hours.

-

-

Data Analysis: Measure the absorbance at 620-650 nm using a spectrophotometer. Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

Co-immunoprecipitation of ODNs with TLR9

This technique is employed to demonstrate the competitive binding of this compound to the C-terminal fragment of TLR9.

Methodology:

-

Cell Culture and Lysis: Use cells expressing a tagged version of TLR9 (e.g., TLR9-Myc in RAW 264.7 macrophages). Lyse the cells under non-denaturing conditions to preserve protein-DNA interactions.

-

Incubation with ODNs:

-

Incubate cell lysates with a biotinylated stimulatory CpG ODN.

-

In parallel experiments, pre-incubate the lysates with an excess of unlabeled this compound before adding the biotinylated CpG ODN.

-

-

Immunoprecipitation: Add streptavidin-coated beads to the lysates to pull down the biotinylated CpG ODN and any bound proteins.

-

Washing: Wash the beads several times to remove non-specific binding.

-

Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an antibody against the TLR9 tag (e.g., anti-Myc).

-

Analysis: A decrease in the band intensity for TLR9-Myc in the presence of this compound indicates competitive inhibition of CpG ODN binding.

Cellular Uptake Assay

This assay determines whether this compound affects the cellular uptake of stimulatory CpG ODNs.

Methodology:

-

Labeling: Use a fluorescently labeled stimulatory CpG ODN (e.g., FITC-CpG ODN).

-

Cell Treatment: Treat cells (e.g., primary B cells or macrophages) with FITC-CpG ODN in the presence or absence of an excess of unlabeled this compound.

-

Incubation: Incubate for a defined period (e.g., 2-4 hours) to allow for cellular uptake.

-

Analysis by Flow Cytometry:

-

Wash the cells to remove unbound ODNs.

-

Analyze the cells using a flow cytometer to measure the mean fluorescence intensity.

-

No significant difference in fluorescence intensity between cells treated with FITC-CpG ODN alone and those co-treated with this compound would indicate that the inhibitory mechanism is not at the level of cellular uptake.

-

The following diagram outlines a typical experimental workflow for characterizing an inhibitory ODN.

Conclusion

This compound represents a class of specific and potent inhibitors of TLR9 signaling. Its mechanism of action is well-defined, centering on the competitive inhibition of stimulatory CpG ODN binding to the active, cleaved form of TLR9 within the endosome. This targeted inhibition, without affecting cellular uptake or TLR9 processing, underscores its potential as a therapeutic agent for TLR9-mediated inflammatory and autoimmune diseases. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of TLR9-targeted therapeutics.

References

- 1. Optimal oligonucleotide sequences for TLR9 inhibitory activity in human cells: lack of correlation with TLR9 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]

- 3. Competition by Inhibitory Oligonucleotides Prevents Binding of CpG to C-terminal TLR9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competition by inhibitory oligonucleotides prevents binding of CpG to C-terminal TLR9 [dspace.mit.edu]

- 5. Classification, Mechanisms of Action, and Therapeutic Applications of Inhibitory Oligonucleotides for Toll-Like Receptors (TLR) 7 and 9 - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Class R Inhibitory Oligodeoxynucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of immunomodulatory therapeutics, inhibitory oligodeoxynucleotides (iODNs) have emerged as a promising class of agents for the treatment of autoimmune and inflammatory diseases. These synthetic single-stranded DNA molecules can suppress the activation of Toll-like receptors (TLRs), particularly the endosomal TLRs 7, 8, and 9, which are key sensors of nucleic acids and play a critical role in the innate immune response. Among the various classes of iODNs, Class R iODNs, also known as palindromic iODNs, exhibit unique structural features and a distinct activity profile, making them a subject of intense research and development. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Class R inhibitory ODNs, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field.

Core Concepts of Class R Inhibitory ODNs

Class R iODNs are characterized by their palindromic or near-palindromic sequences, which allow them to form hairpin or duplex structures. This is in contrast to the linear structure of Class B iODNs. A cornerstone of their inhibitory activity against TLR9 is the presence of specific sequence motifs, most notably a 5'-CCT-3' triplet and a 3'-GGG-3' triplet within the oligonucleotide sequence.[1] The backbone of these ODNs is typically modified with phosphorothioate (PS) linkages to enhance their resistance to nuclease degradation and improve their pharmacokinetic properties.[1]

The inhibitory mechanism of Class R ODNs primarily involves the competitive antagonism of TLR9. They are thought to bind to TLR9 in a manner that prevents the binding of its natural ligands, such as unmethylated CpG DNA from bacteria and viruses, thereby blocking the initiation of the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.[2]

While the sequence motifs are crucial for potent TLR9 inhibition, the inhibition of TLR7 by Class R ODNs appears to be less sequence-dependent and is more reliant on the presence of the phosphorothioate backbone.[1]

Data Presentation: Quantitative Analysis of Inhibitory Activity

The inhibitory potency of Class R ODNs is a key parameter in their development as therapeutic agents. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ODN required to inhibit 50% of the TLR-mediated response. The following tables summarize the available quantitative data on the inhibitory activity of various Class R and related inhibitory ODNs against TLR9 and TLR7.

Table 1: Inhibitory Activity of ODNs against Human TLR9

| ODN ID | Sequence (5' to 3') | Backbone | Cell Line/Assay | Relative Activity (%)* | Reference |

| 2114 | T C C T G G A G G G G A A G T | PS | Namalwa cells (CD86 expression) | 100 | [3] |

| 4033 | C C T G G A G G G G A A G T | PS | Namalwa cells (CD86 expression) | 133 | |

| INH-1 | CCTGGATGGGAATCCATCCAGG | PS | Not Specified | Not Specified | |

| INH-4 | GAACCATGGATCCATGGGAACC | PS | Not Specified | Not Specified | |

| 4084-F | CCTGGATGGGAA | PS | Not Specified | Potent Inhibitor |

*Relative activity is calculated as (IC50 of 2114 / IC50 of test ODN) x 100.

Table 2: Inhibitory Activity of ODNs against TLR7

| ODN ID | Sequence (5' to 3') | Backbone | Cell Line/Assay | IC50 (µM) | Reference |

| IRS 661 | TGCTTGCAAGCTTGCAAGCA | PS | Splenocytes (R848-induced IL-6) | Potent Inhibitor | |

| INH-ODNs (general) | Sequence-independent | PS | Various | Inhibition observed |

Note: Specific IC50 values for Class R ODNs against TLR7 are not as widely reported as for TLR9. The inhibition is often described as potent but sequence-independent, relying on the PS backbone.

Structure-Activity Relationship (SAR) of Class R ODNs

The inhibitory activity of Class R ODNs is intricately linked to their structural components:

-

Palindromic Sequence: The ability to form a hairpin or duplex structure is a defining feature of Class R ODNs. This secondary structure is believed to contribute to their potent inhibitory activity, potentially by presenting the key inhibitory motifs in an optimal conformation for TLR9 binding.

-

Phosphorothioate (PS) Backbone: The PS modification is critical for the in vivo stability and activity of Class R ODNs. It protects the oligonucleotide from degradation by endo- and exonucleases. Furthermore, the PS backbone itself contributes to the inhibitory effect, particularly for TLR7.

-

CCT and GGG Motifs: For TLR9 inhibition, the presence of both a 5'-CCT-3' and a 3'-GGG-3' triplet is essential for high potency. The spacing and orientation of these motifs within the palindromic sequence can influence the inhibitory activity.

-

Guanine Quadruplexes: Some G-rich sequences have the potential to form G-quadruplex structures, which can lead to non-specific effects. The design of Class R ODNs often aims to minimize the formation of these higher-order structures to ensure specific TLR9 antagonism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the inhibitory activity of Class R ODNs.

TLR9 Inhibition Assay using HEK-Blue™ hTLR9 Reporter Cells

This assay is used to quantify the ability of a Class R ODN to inhibit TLR9 signaling in response to a CpG agonist.

-

Materials:

-

HEK-Blue™ hTLR9 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

CpG ODN agonist (e.g., ODN 2006)

-

Class R inhibitory ODN (test article)

-

96-well cell culture plates

-

Spectrophotometer (620-650 nm)

-

-

Protocol:

-

Seed HEK-Blue™ hTLR9 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of the Class R inhibitory ODN.

-

Pre-incubate the cells with the diluted inhibitory ODN for 2 hours.

-

Add a fixed concentration of the CpG ODN agonist (e.g., 100 ng/mL of ODN 2006) to the wells.

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.

-

Transfer 20 µL of the cell culture supernatant from the cell plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.

-

Incubate at 37°C for 1-3 hours and measure the absorbance at 620-650 nm.

-

Calculate the percent inhibition for each concentration of the inhibitory ODN and determine the IC50 value using a dose-response curve.

-

Cytokine Secretion Assay in Dendritic Cells

This assay measures the ability of a Class R ODN to inhibit the production of pro-inflammatory cytokines by dendritic cells (DCs) upon TLR stimulation.

-

Materials:

-

Primary dendritic cells or a DC cell line (e.g., JAWSII)

-

TLR agonist (e.g., CpG ODN for TLR9, R848 for TLR7)

-

Class R inhibitory ODN

-

Cell culture medium and supplements

-

ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IFN-α)

-

96-well plates

-

-

Protocol:

-

Plate DCs in a 96-well plate at an appropriate density.

-

Pre-treat the cells with various concentrations of the Class R inhibitory ODN for 2 hours.

-

Stimulate the cells with a TLR agonist for 24-48 hours.

-

Collect the cell culture supernatant.

-

Perform an ELISA to quantify the concentration of the target cytokine in the supernatant according to the manufacturer's instructions.

-

Determine the IC50 of the inhibitory ODN by plotting the cytokine concentration against the inhibitor concentration.

-

B-cell Activation Assay by Flow Cytometry

This assay assesses the ability of a Class R ODN to inhibit the activation of B-cells, measured by the upregulation of activation markers.

-

Materials:

-

Primary B-cells isolated from peripheral blood or spleen

-

TLR agonist (e.g., CpG ODN)

-

Class R inhibitory ODN

-

Fluorescently labeled antibodies against B-cell activation markers (e.g., CD69, CD86)

-

Flow cytometer

-

-

Protocol:

-

Culture isolated B-cells in the presence of a TLR agonist and varying concentrations of the Class R inhibitory ODN for 24-48 hours.

-

Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

-

Stain the cells with fluorescently labeled antibodies against CD19 (to identify B-cells) and activation markers (CD69, CD86).

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the CD19+ population and quantifying the percentage of cells expressing the activation markers or the mean fluorescence intensity (MFI) of the markers.

-

Calculate the IC50 of the inhibitory ODN based on the reduction in B-cell activation.

-

Mandatory Visualization

Signaling Pathway of TLR9 Inhibition by Class R ODNs

Caption: Competitive inhibition of the TLR9 signaling pathway by Class R ODNs.

Experimental Workflow for Evaluating Class R ODN Activity

References

The Sentinel's Silence: A Technical Guide to the Discovery and Characterization of Palindromic Inhibitory Oligodeoxynucleotides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and mechanisms of action of palindromic inhibitory oligodeoxynucleotides (ODNs). These synthetic DNA sequences hold significant therapeutic potential as modulators of the innate immune system, primarily through their interaction with Toll-like receptor 9 (TLR9). This document details the quantitative analysis of their inhibitory effects, outlines key experimental protocols for their characterization, and visualizes the intricate signaling pathways they influence.

Introduction: The Yin and Yang of TLR9 Signaling

Toll-like receptor 9 (TLR9) is a critical component of the innate immune system, recognizing unmethylated CpG dinucleotides prevalent in bacterial and viral DNA. This recognition triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and the activation of various immune cells, mounting a defense against invading pathogens. However, aberrant or excessive TLR9 activation can contribute to the pathogenesis of autoimmune diseases and chronic inflammatory conditions.

Inhibitory ODNs (iODNs) have emerged as a promising class of therapeutic agents capable of dampening this TLR9-mediated immune activation. Among these, palindromic and G-rich sequences have demonstrated particularly potent inhibitory effects. These iODNs act as competitive antagonists, effectively silencing the pro-inflammatory arm of TLR9 signaling. This guide delves into the scientific foundation of these fascinating molecules.

Quantitative Analysis of Inhibitory ODN Activity

The inhibitory capacity of palindromic ODNs is typically quantified by their ability to reduce the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α), in response to TLR9 agonists like CpG ODNs. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of different iODN sequences.

Below are tables summarizing the inhibitory activities of representative palindromic and G-rich iODNs on murine and human cells.

Table 1: Inhibitory Activity of ODNs on Murine B Cell Activation

| Inhibitory ODN | Target Cell | Stimulant | Measured Effect | IC50 / Potency | Citation |

| ODN 2088 | Mouse B cells | CpG ODN 1826 | IL-6 production | Potent inhibition at nanomolar concentrations.[1] | [1] |

| G-ODN | Mouse RAW macrophages | CpG ODN | TNF-α secretion | Dose-dependent inhibition.[2] | [2] |

| Class R INH-ODN | Autoreactive Mouse B cells | DNA-containing immune complexes | B cell activation | 10-fold more potent than on resting B cells.[1] |

Table 2: Inhibitory Activity of ODNs on Human Cells

| Inhibitory ODN | Target Cell | Stimulant | Measured Effect | Relative Potency (vs. ODN 2114) | Citation |

| ODN 2114 | Human Namalwa B cells | CpG ODN 2006 | CD86 expression | 100% | |

| 'G-ODN' (CTCCTATTGGGGGTTTCCTAT) | Human Namalwa B cells | CpG ODN 2006 | CD86 expression | 40.0% | |

| IRS 954 | Human Namalwa B cells | CpG ODN 2006 | CD86 expression | 338.0% | |

| IRS 869 | Human Namalwa B cells | CpG ODN 2006 | CD86 expression | 220.0% | |

| INH 18 | Human Namalwa B cells | CpG ODN 2006 | CD86 expression | 162.0% |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of palindromic inhibitory ODNs.

Competitive Binding Assay for TLR9

This assay determines the ability of an inhibitory ODN to compete with a stimulatory CpG ODN for binding to TLR9.

Materials:

-

HEK293 cells stably expressing human or mouse TLR9 tagged with an epitope tag (e.g., Myc or HA).

-

Stimulatory CpG ODN, biotinylated.

-

Inhibitory ODN (unlabeled).

-

Cell lysis buffer (e.g., 1% Digitonin in PBS with protease inhibitors).

-

Streptavidin-coated magnetic beads.

-

Antibody against the epitope tag (e.g., anti-Myc).

-

Western blot reagents.

Protocol:

-

Seed TLR9-expressing HEK293 cells in a 6-well plate and culture overnight.

-

Pre-incubate the cells with increasing concentrations of the unlabeled inhibitory ODN for 15-30 minutes at 37°C.

-

Add a fixed concentration of biotinylated stimulatory CpG ODN to the cells and incubate for 2 hours at 37°C.

-

Wash the cells with ice-cold PBS to remove unbound ODNs.

-

Lyse the cells with lysis buffer and collect the lysate.

-

Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to pull down the biotinylated CpG ODN-TLR9 complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the TLR9 epitope tag.

-

The reduction in the amount of pulled-down TLR9 in the presence of the inhibitory ODN indicates competitive binding.

Cytokine Production Assay by ELISA

This protocol measures the concentration of cytokines secreted by immune cells in response to TLR9 stimulation and inhibition.

Materials:

-

Immune cells (e.g., murine splenocytes, human peripheral blood mononuclear cells (PBMCs), or a specific cell line like RAW 264.7 macrophages).

-

Stimulatory CpG ODN.

-

Inhibitory ODN.

-

Cell culture medium and supplements.

-

ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α).

-

96-well ELISA plates.

-

Plate reader.

Protocol:

-

Plate the immune cells in a 96-well plate at an appropriate density.

-

Pre-incubate the cells with a serial dilution of the inhibitory ODN for 1-2 hours at 37°C.

-

Add a fixed concentration of the stimulatory CpG ODN to the wells. Include control wells with no ODN, stimulatory ODN only, and inhibitory ODN only.

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Perform the ELISA for the desired cytokine according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking the plate.

-

Adding the cell culture supernatants and a standard curve.

-

Adding a detection antibody.

-

Adding a substrate and stopping the reaction.

-

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cytokine concentration in each sample by interpolating from the standard curve. The percentage of inhibition is calculated relative to the cytokine level in the wells with the stimulatory ODN alone.

B Cell Activation Assay by Flow Cytometry

This assay assesses the expression of B cell activation markers in response to TLR9 stimulation and inhibition.

Materials:

-

Primary B cells isolated from mouse spleen or human peripheral blood.

-

Stimulatory CpG ODN.

-

Inhibitory ODN.

-

Cell culture medium and supplements.

-

Fluorochrome-conjugated antibodies against B cell surface markers (e.g., CD19, B220) and activation markers (e.g., CD69, CD86).

-

Flow cytometer.

Protocol:

-

Isolate B cells using a negative selection kit to ensure high purity.

-

Culture the B cells in a 24-well plate.

-

Pre-incubate the cells with the inhibitory ODN for 1-2 hours.

-

Add the stimulatory CpG ODN and incubate for 24-48 hours.

-

Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against B cell and activation markers for 30 minutes on ice in the dark.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software, gating on the B cell population and quantifying the percentage of cells expressing the activation markers. A decrease in the percentage of activated B cells in the presence of the inhibitory ODN indicates its inhibitory effect.

Signaling Pathways and Experimental Workflows

The inhibitory action of palindromic ODNs is centered on the TLR9 signaling pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex biological processes.

TLR9 Signaling Pathway and Point of Inhibition

Experimental Workflow for Characterizing Inhibitory ODNs

Conclusion and Future Directions

Palindromic inhibitory ODNs represent a powerful tool for dissecting the complexities of TLR9 signaling and hold immense promise as therapeutic agents for a range of inflammatory and autoimmune diseases. Their ability to selectively dampen TLR9-mediated immune responses offers a targeted approach to immunotherapy with potentially fewer side effects than broader immunosuppressive drugs.

Future research in this field will likely focus on optimizing the sequence and chemical modifications of iODNs to enhance their stability, potency, and in vivo delivery. Furthermore, exploring the potential of these molecules in combination therapies and for new therapeutic indications will continue to be an exciting area of investigation. This technical guide provides a solid foundation for researchers and drug development professionals to advance the discovery and characterization of these promising immunomodulatory agents.

References

Beyond the Toll-Gate: An In-depth Technical Guide to the Non-TLR9 Molecular Targets of Inhibitory Oligodeoxynucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inhibitory oligodeoxynucleotides (inh-ODNs) are short synthetic single-stranded DNA molecules initially characterized by their ability to antagonize Toll-like receptor 9 (TLR9) activation. This activity has positioned them as promising therapeutic agents for autoimmune and inflammatory diseases where TLR9 signaling is a key driver of pathology. However, a growing body of evidence reveals that the immunomodulatory effects of inh-ODNs, including the prototypic ODN INH-1, extend beyond simple TLR9 antagonism. These molecules can engage with a variety of intracellular and extracellular targets, influencing a broader spectrum of innate and adaptive immune responses. This technical guide provides a comprehensive overview of the molecular targets of inh-ODNs beyond TLR9, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate further research and drug development in this area.

Non-TLR9 Molecular Targets of Inhibitory ODNs

Inhibitory ODNs can modulate immune responses through interaction with several key intracellular and extracellular molecules. The primary non-TLR9 targets identified to date include cytosolic DNA sensors of the cGAS-STING and AIM2 inflammasome pathways, the alarmin HMGB1 and its receptor RAGE, and direct interactions with components of the adaptive immune system such as T-cells. The phosphorothioate backbone common to many inh-ODNs also appears to play a role in some of these interactions, at times independent of the specific nucleotide sequence.

Quantitative Data on Inhibitory ODN Interactions with Non-TLR9 Targets

The following table summarizes the available quantitative data for the interaction of various inhibitory ODNs with their non-TLR9 targets. It is important to note that much of the detailed quantitative analysis has been performed with inh-ODNs other than this compound, such as A151. These data are included to provide a comparative framework for understanding the potential interactions of this compound.

| Target | Inhibitory ODN | Assay Type | Metric | Value | Cell Type/System | Reference |

| AIM2 Inflammasome | A151 | IL-1β Secretion Inhibition | IC50 | Not Determined (Effective at 3µM) | Bone Marrow-Derived Macrophages (BMDMs) | [1] |

| ODN-A151 | IL-1β Secretion Inhibition | - | Suppression Observed | THP-1 cells | [2] | |

| TLR7 | ODN 2088 | IFN-α Release Inhibition | IC50 | 0.01 - 10 µM | Human PBMCs | [3] |

| INH-ODN 2088 | TNF-α Secretion Inhibition | - | Weak Inhibition | Bone Marrow-Derived Macrophages (BMDMs) | [4] | |

| HMGB1 | ISM ODN | HMGB1 Precipitation Inhibition | IC50 | ~1 µM | In vitro | [5] |

| cGAS-STING | D-type ODNs | cGAS Activation | - | Direct Binding and Activation | THP-1 cell lysate | |

| A151 | cGAS Inhibition | - | Competitive Inhibition | Human Monocytes |

Key Non-TLR9 Signaling Pathways and Experimental Protocols

The cGAS-STING Pathway: A Dual Role for ODNs

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical cytosolic surveillance system for the detection of DNA from pathogens or damaged host cells, leading to the production of type I interferons. Certain classes of ODNs have been shown to interact directly with cGAS.

Signaling Pathway:

Upon binding of cytosolic DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING on the endoplasmic reticulum. Activated STING translocates to the Golgi apparatus and recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes. While some D-type ODNs can activate this pathway, inhibitory ODNs like A151 have been shown to competitively inhibit cGAS activation.

Experimental Protocol: ODN Pulldown Assay for cGAS Binding

This protocol is adapted from methodologies used to demonstrate the direct binding of D-type ODNs to cGAS.

-

Cell Lysate Preparation:

-

Culture THP-1 cells to a density of 1 x 10^7 cells.

-

Wash cells with ice-cold PBS and lyse in immunoprecipitation (IP) buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

ODN-Bead Conjugation:

-

Use 3'-biotinylated inh-ODN and a control ODN.

-

Incubate 5 µg of biotinylated ODN with 50 µL of streptavidin-conjugated magnetic beads in IP buffer for 1 hour at 4°C with rotation.

-

Wash the beads three times with IP buffer to remove unbound ODN.

-

-

Pulldown:

-

Add 500 µg of cell lysate to the ODN-conjugated beads.

-

Incubate for 2-4 hours at 4°C with rotation.

-

Wash the beads five times with IP buffer.

-

-

Elution and Western Blot Analysis:

-

Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer for 10 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against cGAS, followed by an HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

AIM2 Inflammasome: Competitive Inhibition by Suppressive ODNs

The Absent in Melanoma 2 (AIM2) inflammasome is a cytosolic multi-protein complex that assembles in response to double-stranded DNA, leading to the activation of caspase-1 and the maturation of pro-inflammatory cytokines IL-1β and IL-18. Suppressive ODNs, such as A151, can directly bind to AIM2 and competitively inhibit its activation.

Signaling Pathway:

Cytosolic dsDNA binds to the HIN200 domain of AIM2, inducing its oligomerization. Oligomerized AIM2 recruits the adaptor protein ASC (apoptosis-associated speck-like protein with a CARD) via pyrin domain interactions. ASC then recruits pro-caspase-1, leading to its proximity-induced auto-activation. Active caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death called pyroptosis. Suppressive ODNs compete with dsDNA for binding to AIM2, thereby preventing inflammasome assembly.

Experimental Protocol: AIM2 Inflammasome Inhibition Assay

This protocol is based on methods used to assess the inhibition of AIM2-dependent ASC oligomerization and IL-1β secretion.

-

Cell Culture and Priming:

-

Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells. For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate).

-

Prime the cells with 200 ng/mL of lipopolysaccharide (LPS) for 2-4 hours to upregulate pro-IL-1β expression.

-

-

Inhibitor Treatment and Stimulation:

-

Pre-treat the primed cells with various concentrations of inh-ODN (e.g., 0.1 - 10 µM) or a control ODN for 30-60 minutes.

-

Transfect the cells with a synthetic dsDNA ligand like poly(dA:dT) (0.5 µg/mL) using a transfection reagent such as Lipofectamine 2000 to stimulate the AIM2 inflammasome.

-

-

Assessment of IL-1β Secretion:

-

After 6-24 hours of stimulation, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

Quantify the concentration of mature IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

-

Assessment of ASC Oligomerization (Optional):

-

Lyse the cells in a buffer containing a cross-linking agent (e.g., DSS).

-

Centrifuge the lysate at a low speed to pellet the cross-linked ASC specks.

-

Wash the pellet and resuspend in sample buffer.

-

Analyze the samples by SDS-PAGE and western blot using an anti-ASC antibody to visualize ASC monomers and oligomers.

-

HMGB1 and RAGE Signaling: Modulating the Alarmin Response

High Mobility Group Box 1 (HMGB1) is a nuclear protein that can be released into the extracellular space during cellular stress or death, where it functions as a damage-associated molecular pattern (DAMP) or alarmin. Extracellular HMGB1 can interact with various receptors, including the Receptor for Advanced Glycation End products (RAGE), to promote inflammation. ODNs have been shown to bind to HMGB1, potentially modulating its pro-inflammatory activities.

Signaling Pathway:

Extracellular HMGB1 binds to RAGE, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This results in the transcription of pro-inflammatory cytokines and chemokines. ODNs can directly bind to HMGB1, and this interaction may either neutralize HMGB1's pro-inflammatory effects or, in some contexts, alter its interaction with its receptors.

Experimental Protocol: In Vitro HMGB1 Binding Assay

This protocol describes a method to assess the direct binding of inh-ODNs to HMGB1.

-

Reagents and Materials:

-

Recombinant HMGB1 protein.

-

Biotinylated inh-ODN and unlabeled inh-ODN.

-

Streptavidin-coated plates or beads.

-

Binding buffer (e.g., PBS with 0.05% Tween-20).

-

Anti-HMGB1 antibody and a corresponding HRP-conjugated secondary antibody.

-

TMB substrate for colorimetric detection.

-

-

Binding Assay (Plate-based):

-

Coat a streptavidin plate with biotinylated inh-ODN by incubating for 1-2 hours at room temperature.

-

Wash the plate to remove unbound ODN.

-

Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Add increasing concentrations of recombinant HMGB1 to the wells and incubate for 1-2 hours.

-

For competition assays, pre-incubate HMGB1 with increasing concentrations of unlabeled inh-ODN before adding to the plate.

-

Wash the plate thoroughly.

-

Add the anti-HMGB1 primary antibody, followed by the HRP-conjugated secondary antibody, with washing steps in between.

-

Add TMB substrate and stop the reaction with a stop solution.

-

Read the absorbance at 450 nm to quantify the amount of bound HMGB1.

-

Direct T-Cell Co-stimulation: A TLR9-Independent Effect

Inhibitory ODNs, along with other CpG and non-CpG ODNs, have been observed to directly co-stimulate T-cells in a TLR9- and MyD88-independent manner. This suggests a novel mechanism of action for these molecules in modulating adaptive immunity.

Logical Relationship:

The precise molecular target on T-cells responsible for this co-stimulatory effect is not yet fully elucidated. However, the functional outcome is an enhancement of T-cell activation, proliferation, and cytokine secretion when combined with T-cell receptor (TCR) stimulation.

Experimental Protocol: In Vitro T-Cell Proliferation Assay

This protocol provides a general method for assessing the co-stimulatory effect of inh-ODNs on T-cell proliferation.

-

T-Cell Isolation:

-

Isolate primary T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection kits.

-

Label the isolated T-cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet according to the manufacturer's protocol.

-

-

T-Cell Stimulation:

-

Coat a 96-well plate with a suboptimal concentration of anti-CD3 antibody (e.g., 0.1-0.5 µg/mL) overnight at 4°C.

-

Wash the plate to remove unbound antibody.

-

Seed the labeled T-cells in the plate.

-

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to provide the primary co-stimulatory signal.

-

Add various concentrations of inh-ODN or a control ODN to the wells. Include conditions with TCR stimulation alone, inh-ODN alone, and the combination.

-

-

Proliferation Analysis:

-

Culture the cells for 3-5 days at 37°C and 5% CO2.

-

Harvest the cells and analyze by flow cytometry.

-

Gate on the T-cell population and measure the dilution of the proliferation dye. A decrease in fluorescence intensity indicates cell division.

-

Quantify the percentage of divided cells and the proliferation index.

-

Conclusion

The immunomodulatory activities of inhibitory ODNs, including this compound, are not confined to the antagonism of TLR9. Their interactions with cytosolic DNA sensors like cGAS and AIM2, the alarmin HMGB1, and their ability to directly co-stimulate T-cells highlight a complex and multifaceted mechanism of action. Understanding these non-TLR9 targets is crucial for the rational design of next-generation inh-ODN-based therapeutics with improved efficacy and safety profiles. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to further explore and harness the therapeutic potential of these intriguing molecules. Further investigation into the specific binding affinities and kinetics of this compound with these targets will be instrumental in advancing their clinical development.

References

- 1. Synthetic Oligodeoxynucleotides (ODN) Containing Suppressive TTAGGG Motifs Inhibit AIM2 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of AIM2 inflammasome activation by a novel transcript isoform of IFI16 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Inhibitory Oligodeoxynucleotide (ODN) and TLR9: A Technical Guide to Binding Affinity and Kinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of inhibitory oligodeoxynucleotides (inh-ODNs) with Toll-like receptor 9 (TLR9). Due to the limited availability of specific kinetic data for a single designated "INH-1," this document will focus on a well-characterized inhibitory ODN, ODN 2088 , as a representative example to illustrate the principles of inh-ODN-TLR9 interaction.

Introduction to Inhibitory ODNs and TLR9

Toll-like receptor 9 (TLR9), a key component of the innate immune system, recognizes unmethylated CpG dinucleotides prevalent in bacterial and viral DNA, triggering a pro-inflammatory response.[1][2] This response, while crucial for host defense, can be detrimental in autoimmune diseases and chronic inflammation. Inhibitory ODNs are short synthetic single-stranded DNA molecules designed to specifically antagonize TLR9 activation.[3] These inh-ODNs, such as ODN 2088, typically contain specific sequence motifs that allow them to compete with immunostimulatory CpG DNA for binding to TLR9, thereby preventing the initiation of the downstream signaling cascade.[4][5]

Binding Affinity and Kinetics of ODN 2088 with TLR9

Direct kinetic characterization (K_on, K_off) and dissociation constants (K_d) for the interaction between most inhibitory ODNs, including ODN 2088, and TLR9 are not extensively reported in publicly available literature. The primary mechanism of action is understood as competitive inhibition, and thus, the potency of these molecules is often quantified by their half-maximal inhibitory concentration (IC50) in cell-based assays.

It is crucial to note that studies have shown that the biological activity of inhibitory ODNs does not always directly correlate with their binding avidity to the ectodomain of TLR9. Research indicates that inh-ODNs, like ODN 2088, preferentially bind to the C-terminal fragment of TLR9 after its proteolytic cleavage in the endosome, which is a prerequisite for receptor activation. This interaction with the processed form of TLR9 is believed to be the key determinant of their inhibitory function.

Table 1: Quantitative Data for ODN 2088 Inhibition of TLR9 Activation

| Parameter | Value | Cell Type | Assay | Reference |

| IC50 | Low nanomolar range | Mouse B cells, macrophages, dendritic cells | Inhibition of TLR9-ligand induced activation | |

| Potency | 100- to 1000-fold more potent than control ODNs | Mouse B cells | Inhibition of TLR9-induced biological outcomes |

Note: The table summarizes the functional inhibitory concentrations, which reflect the apparent affinity in a cellular context.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction between inh-ODNs and TLR9 are provided below.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions, providing data on association (K_on) and dissociation (K_off) rates, and the dissociation constant (K_d).

Objective: To determine the binding kinetics of ODN 2088 to purified TLR9.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant purified human or mouse TLR9 (full-length or C-terminal domain)

-

ODN 2088 (biotinylated for immobilization or as analyte)

-

Streptavidin (for capturing biotinylated ODN)

-

Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Protocol:

-

Sensor Chip Preparation:

-

Equilibrate the CM5 sensor chip to room temperature.

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

-

Ligand Immobilization:

-

Method A (Protein Immobilization): Inject the purified TLR9 protein over the activated sensor surface at a low flow rate in the immobilization buffer to achieve the desired immobilization level (e.g., 500-1500 response units).

-

Method B (ODN Immobilization): First, immobilize streptavidin on the activated sensor surface. Then, inject the biotinylated ODN 2088 to be captured by the streptavidin.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the analyte (either non-biotinylated ODN 2088 if TLR9 is immobilized, or TLR9 protein if the ODN is immobilized) in the running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected K_d.

-

Inject the analyte solutions over the sensor surface at a constant flow rate for a defined association phase, followed by an injection of running buffer alone for the dissociation phase.

-

A reference flow cell (without the immobilized ligand or with an irrelevant molecule) should be used to subtract non-specific binding and bulk refractive index changes.

-

-

Data Analysis:

-

Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine K_on, K_off, and K_d.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Objective: To determine the thermodynamic parameters of the ODN 2088-TLR9 interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified TLR9 protein

-

ODN 2088

-

Dialysis buffer (e.g., PBS, pH 7.4)

Protocol:

-

Sample Preparation:

-

Dialyze both the TLR9 protein and ODN 2088 extensively against the same buffer to minimize heats of dilution.

-

Determine the accurate concentrations of both the protein and the ODN.

-

Degas all solutions before use to prevent bubble formation in the calorimeter cell.

-

-

ITC Experiment:

-

Fill the sample cell (typically ~200 µL) with the purified TLR9 protein at a known concentration (e.g., 10-50 µM).

-

Load the injection syringe (~40 µL) with ODN 2088 at a concentration 10-20 times higher than that of the protein in the cell.

-

Perform a series of small, sequential injections of the ODN 2088 into the TLR9 solution while stirring. The heat change after each injection is measured.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of the two binding partners.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: K_d, n, ΔH, and ΔS.

-

Pull-Down Assay for Interaction Verification

A pull-down assay is a qualitative or semi-quantitative method used to confirm a physical interaction between two molecules.

Objective: To confirm the interaction between ODN 2088 and TLR9.

Materials:

-

Biotinylated ODN 2088 (bait)

-

Streptavidin-coated beads (e.g., magnetic or agarose)

-

Cell lysate containing TLR9 (prey) or purified TLR9 protein

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., high salt buffer or SDS-PAGE loading buffer)

-

SDS-PAGE and Western blotting reagents

-

Anti-TLR9 antibody

Protocol:

-

Bait Immobilization:

-

Incubate the biotinylated ODN 2088 with streptavidin-coated beads to allow for binding.

-

Wash the beads to remove any unbound ODN.

-

-

Protein Binding:

-

Incubate the ODN-bound beads with the cell lysate or purified TLR9 protein to allow for the formation of the ODN-TLR9 complex.

-

Include a negative control with beads alone or beads with a non-relevant biotinylated ODN to check for non-specific binding.

-

-

Washing:

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-TLR9 antibody to detect the presence of TLR9.

-

Signaling Pathways and Experimental Workflows

TLR9 Signaling Pathway

TLR9 is localized in the endoplasmic reticulum in resting cells and translocates to the endolysosome upon stimulation. Recognition of CpG DNA by TLR9 in the endosome initiates a signaling cascade through the adaptor protein MyD88. This leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and type I interferons.

Caption: TLR9 signaling pathway initiated by CpG DNA binding.

Mechanism of Inhibition by ODN 2088

ODN 2088 acts as a competitive antagonist. It binds to the C-terminal fragment of TLR9, the same site as stimulatory CpG DNA, but fails to induce the conformational changes necessary for downstream signaling. By occupying the binding site, ODN 2088 prevents CpG DNA from activating the receptor.

Caption: Competitive inhibition of TLR9 by ODN 2088.

Experimental Workflow for SPR Analysis

The following diagram illustrates a typical workflow for analyzing the interaction between an inhibitory ODN and TLR9 using Surface Plasmon Resonance.

Caption: A typical workflow for SPR-based analysis.

Conclusion

While direct kinetic data for the binding of inhibitory ODNs to TLR9 remains a developing area of research, the competitive inhibitory mechanism is well-established. Functional assays providing IC50 values serve as a crucial measure of their potency. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to further investigate the intricate interactions between inhibitory ODNs and TLR9, paving the way for the development of novel therapeutics for a range of inflammatory and autoimmune diseases.

References

- 1. Activation of CpG-ODN-Induced TLR9 Signaling Inhibited by Interleukin-37 in U937 Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. invivogen.com [invivogen.com]

- 4. Competition by Inhibitory Oligonucleotides Prevents Binding of CpG to C-terminal TLR9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Development of Novel Class R Inhibitory Oligonucleotides

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Toll-Like Receptor 9 in Autoimmunity

The innate immune system relies on pattern recognition receptors (PRRs) to detect microbial threats. Among these, Toll-like Receptor 9 (TLR9) is a key endosomal receptor responsible for recognizing unmethylated cytosine-phosphate-guanosine (CpG) DNA motifs, which are common in bacterial and viral genomes but rare in vertebrates.[1][2] Upon activation, TLR9 initiates a potent inflammatory cascade, leading to the production of type I interferons (IFN-α) and other pro-inflammatory cytokines.[3][4]

While crucial for anti-pathogen defense, aberrant TLR9 activation by self-DNA is a significant driver in the pathogenesis of autoimmune diseases like Systemic Lupus Erythematosus (SLE).[1] In SLE, immune complexes containing self-DNA can persistently stimulate TLR9 in B cells and plasmacytoid dendritic cells (pDCs), leading to the production of autoantibodies and a chronic inflammatory state. This has made TLR9 a prime therapeutic target for the development of specific inhibitors.

Inhibitory oligonucleotides (iODNs) are synthetic single-stranded DNA sequences designed to antagonize TLR9 signaling. A novel and promising category of these inhibitors is Class R iODNs , where 'R' signifies their restricted activity profile. These agents are potent inhibitors of TLR9 in pDCs and macrophages but are significantly less active in resting B cells. Their unique characteristic is a marked increase in inhibitory potency in autoreactive B cells where the B-cell receptor (BCR) and TLR9 are co-engaged, offering a targeted approach to suppressing autoimmune responses while potentially preserving general immune function.

This guide provides a technical overview of the core principles, development workflow, and experimental validation of Class R iODNs.

Mechanism of Action: Selective Inhibition of the TLR9 Signaling Pathway

The therapeutic effect of Class R iODNs stems from their ability to specifically antagonize the TLR9 signaling pathway.

2.1 The TLR9 Activation Cascade TLR9 is expressed intracellularly within the endosomes of human B cells and pDCs. The activation sequence is as follows:

-

Ligand Recognition : CpG-containing DNA is internalized by the cell and trafficked to the endosome.

-

TLR9 Engagement : Inside the endosome, TLR9 recognizes and binds to the CpG motifs.

-

Dimerization & Recruitment : Ligand binding induces TLR9 dimerization and the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88).

-

Downstream Signaling : The TLR9-MyD88 complex initiates a signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF (TNF Receptor-Associated Factor) proteins.

-

Transcription Factor Activation : This cascade bifurcates to activate two key transcription factors:

-

NF-κB (Nuclear Factor kappa B) : Leads to the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α.

-

IRF7 (Interferon Regulatory Factor 7) : Primarily in pDCs, this leads to the robust production of Type I Interferons (IFN-α).

-

2.2 Inhibition by Class R iODNs Class R iODNs are competitive antagonists that interfere with the initial step of this pathway by preventing CpG DNA from effectively binding to and activating TLR9. Their design, often incorporating specific G-rich motifs (e.g., GGG triplets) and a nuclease-resistant phosphorothioate backbone, is crucial for this inhibitory function.

References

- 1. Classification, Mechanisms of Action, and Therapeutic Applications of Inhibitory Oligonucleotides for Toll-Like Receptors (TLR) 7 and 9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasmacytoid dendritic cells: the key to CpG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectively targeting the toll-like receptor 9 (TLR9) – IRF 7 signaling pathway by polymer blend particles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel TLR-9 Agonist C792 Inhibits Plasmacytoid Dendritic Cell-induced Myeloma Cell Growth and Enhance Cytotoxicity of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of ODN INH-1 and TLR9 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 9 (TLR9) has emerged as a critical target in drug development due to its role in innate immunity and its implications in autoimmune diseases and cancer. The modulation of TLR9 activity by synthetic oligodeoxynucleotides (ODNs), particularly inhibitory ODNs (INH-ODNs), offers a promising therapeutic avenue. This technical guide provides an in-depth exploration of the in silico modeling of the interaction between a specific inhibitory oligonucleotide, ODN INH-1, and human TLR9. We will delve into the molecular mechanisms of TLR9 activation and inhibition, present a detailed workflow for computational modeling, summarize key quantitative data, and provide comprehensive experimental protocols for the validation of in silico findings.

Introduction to TLR9 and Inhibitory Oligodeoxynucleotides

Toll-like receptor 9 (TLR9) is an endosomal pattern recognition receptor that recognizes unmethylated CpG dinucleotides, which are common in bacterial and viral DNA but rare in vertebrate genomes.[1] Upon activation by CpG DNA, TLR9 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, mounting an innate immune response.[2][3] However, aberrant TLR9 activation by self-DNA can contribute to the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE).

Inhibitory ODNs (INH-ODNs) are short synthetic DNA sequences that can block TLR9 activation.[4] They are classified into different classes based on their sequence and structure, with Class R INH-ODNs, like this compound, being characterized by their palindromic nature.[5] this compound is a potent inhibitor of TLR9-induced B cell and macrophage activation. Understanding the precise molecular interactions between this compound and TLR9 is crucial for the rational design of more potent and specific TLR9 inhibitors.

The TLR9 Signaling Pathway

The activation of TLR9 by CpG ODNs initiates a well-defined signaling cascade. The binding of CpG DNA to the leucine-rich repeat (LRR) domain of TLR9, specifically the LRR11 region, in the endosome is a critical first step. This binding is thought to induce a conformational change in the TLR9 dimer, bringing the C-terminal Toll/interleukin-1 receptor (TIR) domains into close proximity. This allows for the recruitment of the adaptor protein MyD88.

The MyD88-dependent pathway involves the recruitment and activation of IRAK4, IRAK1, and TRAF6. This complex ultimately leads to the activation of the transcription factor NF-κB and the MAP kinase pathway, resulting in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. In plasmacytoid dendritic cells (pDCs), TLR9 activation can also lead to the activation of IRF7, resulting in the production of type I interferons.

Inhibitory ODNs, including this compound, are believed to exert their function by competitively binding to TLR9, thereby preventing the binding of stimulatory CpG ODNs. While the backbone of the ODN contributes to binding affinity, the specific sequence of the INH-ODN is crucial for its inhibitory activity, suggesting a complex mechanism beyond simple competitive binding.

TLR9 Signaling Pathway

In Silico Modeling Workflow

Computational modeling provides a powerful tool to investigate the molecular details of the this compound and TLR9 interaction at an atomic level. A typical in silico workflow involves several key steps, from model preparation to simulation and analysis.

In Silico Modeling Workflow

Data Presentation: Quantitative Analysis of Inhibitory ODNs

Table 1: Inhibitory Concentration (IC50) of Selected INH-ODNs

| ODN | Cell Type | Stimulant | IC50 (nM) | Reference |

| ODN 2088 | Mouse B cells | CpG ODN | ~10 | |

| ODN 2114 | Human B cells | CpG ODN 2006 | ~50 | |

| ODN 4084-F | Mouse B cells | CpG ODN | ~20 |

Table 2: Binding Affinity (Kd) of Selected INH-ODNs to TLR9

| ODN | Method | TLR9 Species | Kd (μM) | Reference |

| INHPD | Isothermal Titration Calorimetry | Mouse | 1.25 | |

| INHPS | Fluorescence Anisotropy | Mouse | 1.43 |

Experimental Protocols

The validation of in silico predictions is paramount. The following are detailed methodologies for key experiments used to characterize the this compound and TLR9 interaction.

In Silico Modeling Protocols

-

Preparation of TLR9 Receptor:

-

Obtain the 3D structure of human TLR9 from the Protein Data Bank (PDB). If the full-length structure is unavailable, use a validated homology model.

-

Prepare the receptor using software like AutoDock Tools or Maestro (Schrödinger), which includes adding hydrogen atoms, assigning partial charges, and defining the binding site based on literature or blind docking.

-

-

Preparation of this compound Ligand:

-

Generate the 3D structure of this compound (Sequence: 5'-CCT GGA TGG GAA TTC CCA TCC AGG-3') using a nucleic acid builder like the 3D-DART server or the NAB module in AMBER.

-

Assign Gasteiger charges and define the rotatable bonds of the ODN.

-

-

Docking Simulation:

-

Perform molecular docking using software such as AutoDock Vina, HADDOCK, or Glide.

-

Define a grid box that encompasses the putative binding site on TLR9 (e.g., centered on the LRR11 domain).

-

Run the docking simulation with a specified number of runs and exhaustiveness.

-

-

Analysis of Results:

-

Analyze the resulting docked poses based on their binding energy scores.

-

Visualize the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions) between this compound and TLR9 residues.

-

-

System Setup:

-

Use the best-docked pose of the TLR9-ODN INH-1 complex as the starting structure.

-

Use a simulation package like GROMACS or AMBER.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the system to remove steric clashes.

-

-

Equilibration:

-

Perform a two-step equilibration: first, under an NVT (constant number of particles, volume, and temperature) ensemble, and then under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the temperature and pressure of the system.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100-200 nanoseconds) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the complex (RMSD, RMSF).

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

Identify persistent intermolecular interactions throughout the simulation.

-

In Vitro Experimental Protocols

-

Cell Culture:

-

Culture HEK-Blue™ hTLR9 cells (InvivoGen) according to the manufacturer's protocol. These cells express human TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

-

Assay Procedure:

-

Seed the HEK-Blue™ hTLR9 cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a known TLR9 agonist (e.g., CpG ODN 2006) at a concentration that induces a submaximal response.

-

Incubate the plate for 16-24 hours.

-

-

SEAP Detection:

-

Measure the SEAP activity in the cell supernatant using a SEAP detection reagent like QUANTI-Blue™ (InvivoGen).

-

Read the absorbance at 620-650 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (stimulated cells without inhibitor).

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

-

Immobilization of TLR9:

-

Immobilize purified recombinant human TLR9 protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Inject varying concentrations of this compound over the sensor surface.

-

Monitor the change in the SPR signal (response units, RU) in real-time.

-

-

Data Analysis:

-

Generate sensorgrams showing the association and dissociation phases of the interaction.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

-

Fluorescent Labeling:

-

Synthesize this compound with a fluorescent label (e.g., fluorescein) at one end.

-

-

Binding Assay:

-

In a microplate, mix a constant concentration of the fluorescently labeled this compound with increasing concentrations of purified recombinant human TLR9 protein.

-

Excite the sample with polarized light and measure the emitted fluorescence polarization.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of TLR9 concentration.

-

Fit the data to a binding isotherm to determine the Kd.

-

Conclusion

The in silico modeling of the this compound and TLR9 interaction, coupled with rigorous experimental validation, provides a powerful framework for understanding the molecular basis of TLR9 inhibition. The methodologies and data presented in this technical guide offer a comprehensive resource for researchers and drug developers aiming to design and optimize novel TLR9-targeted therapeutics. Further studies focusing on obtaining precise quantitative data for this compound and exploring its in vivo efficacy are warranted to advance its potential clinical applications.

References

The Impact of Phosphorothioate Backbone Modification on the Function of Inhibitory Oligonucleotide ODN INH-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inhibitory oligonucleotides (INH-ODNs) are short, single-stranded synthetic DNA molecules that have emerged as potent modulators of the innate immune system. A key member of this class, ODN INH-1, is recognized for its ability to antagonize Toll-like receptor 9 (TLR9), a critical pattern recognition receptor involved in the detection of microbial DNA and the subsequent initiation of inflammatory responses. A common chemical modification employed in the design of therapeutic oligonucleotides is the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone, creating a phosphorothioate (PS) linkage. This modification is introduced to enhance the nuclease resistance and in vivo stability of the oligonucleotide.[1] This technical guide provides an in-depth analysis of the effects of the phosphorothioate backbone on the function of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Physicochemical and In Vitro Properties: Phosphodiester vs. Phosphorothioate

The introduction of the phosphorothioate modification significantly alters the properties of this compound compared to its natural phosphodiester (PO) counterpart. These differences are crucial for its therapeutic potential and are summarized below.

| Property | Phosphodiester (PO) this compound | Phosphorothioate (PS) this compound | Reference(s) |

| Nuclease Resistance | Low; rapidly degraded by nucleases. | High; significantly more resistant to nuclease degradation. | [2][3] |

| Binding Affinity to TLR9 | Weaker binding to the cleaved, active form of TLR9. Binding is largely sequence-independent. | Stronger, albeit still relatively weak (micromolar range), binding to the cleaved TLR9 ectodomain. The PS backbone itself contributes to inhibitory activity. | [4][5] |

| Cellular Uptake | Less efficient. | More efficient. | |

| In Vitro Potency | Lower inhibitory potency. | ~100 times more potent in inhibiting TLR9 activation compared to the PO version. | |

| Specificity | High sequence specificity for inhibition. | The PS backbone can contribute to sequence-independent inhibitory effects, particularly on TLR7. |

Functional Activity: Inhibition of TLR9-Mediated Signaling

The primary function of this compound is the inhibition of TLR9 signaling. The phosphorothioate backbone plays a significant role in enhancing this inhibitory activity.

| Functional Assay | Phosphodiester (PO) this compound | Phosphorothioate (PS) this compound | Reference(s) |

| TLR9-Mediated NF-κB Activation | Weaker inhibition. | Potent inhibition. The 5' extension of the sequence enhances activity more effectively with a PS backbone. | |

| B-Cell Proliferation (CpG-induced) | Less effective at inhibiting proliferation. | Significantly more potent at inhibiting CpG-induced B-cell proliferation. Class R INH-ODNs like INH-1 are 10- to 30-fold less potent than linear class B INH-ODNs in this assay. | |

| Cytokine Inhibition (e.g., IL-6, IFN-α) | Moderate inhibition. | Strong, dose-dependent inhibition of TLR9- and TLR7-induced cytokine production. The inhibition of TLR7 is often sequence-independent and backbone-dependent. |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: TLR9 signaling pathway and the inhibitory action of PS-ODN INH-1.

Caption: Workflow for TLR9 NF-κB reporter assay.

Caption: Experimental workflow for nuclease resistance assay.

Detailed Experimental Protocols

Synthesis and Purification of Phosphorothioate and Phosphodiester this compound

Objective: To synthesize and purify high-quality PS- and PO-ODN INH-1 for functional assays.

Methodology: Solid-phase synthesis using phosphoramidite chemistry is the standard method.

-

Synthesis:

-

The synthesis is performed on an automated DNA synthesizer using controlled pore glass (CPG) solid support.

-

For PS-ODNs, the standard oxidation step with iodine is replaced by a sulfurization step using a sulfurizing agent like 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT).

-

For PO-ODNs, the standard oxidation step is used.

-

-

Cleavage and Deprotection:

-

After synthesis, the oligonucleotide is cleaved from the CPG support and deprotected using concentrated ammonium hydroxide.

-

-

Purification:

-

The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC). Reverse-phase HPLC is commonly used for detritylated oligonucleotides, while anion-exchange HPLC can also be employed.

-

The purity and integrity of the final product are confirmed by mass spectrometry and polyacrylamide gel electrophoresis (PAGE).

-

Nuclease Resistance Assay

Objective: To compare the stability of PS-ODN INH-1 and PO-ODN INH-1 in the presence of nucleases.

Methodology:

-

Oligonucleotide Preparation: 5'-radiolabel (e.g., with ³²P) or fluorescently label the PS- and PO-ODN INH-1.

-

Reaction Setup: Incubate 1 µM of the labeled oligonucleotide with 10-50% human or fetal bovine serum in a suitable buffer (e.g., PBS) at 37°C.

-

Time Course: Collect aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: Stop the reaction by adding a loading buffer containing a chelating agent like EDTA and formamide.

-

Analysis: Analyze the samples on a denaturing polyacrylamide gel.

-

Visualization: Visualize the intact and degraded oligonucleotide bands by autoradiography or fluorescence imaging. The disappearance of the full-length band over time indicates degradation.

TLR9 Inhibition Assay (NF-κB Reporter Assay)

Objective: To quantify the inhibitory activity of PS- and PO-ODN INH-1 on TLR9 signaling.

Methodology:

-

Cell Culture: Use HEK293 cells stably transfected with human TLR9 and an NF-κB-driven luciferase reporter gene.

-

Assay Setup: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treatment:

-

Pre-incubate the cells with serial dilutions of PS-ODN INH-1 or PO-ODN INH-1 for 1-2 hours.

-

Stimulate the cells with a TLR9 agonist, such as CpG ODN 2006 (typically at its EC₅₀ concentration).

-

-

Incubation: Incubate the plate for 16-24 hours at 37°C.

-

Readout:

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition relative to the control (CpG stimulation alone) and determine the IC₅₀ value for each oligonucleotide.

B-Cell Proliferation Assay

Objective: To assess the effect of PS- and PO-ODN INH-1 on CpG-induced B-cell proliferation.

Methodology:

-

B-Cell Isolation: Isolate primary human or mouse B cells from peripheral blood or spleen using negative selection kits.

-

Cell Culture: Culture the B cells in 96-well plates in complete RPMI medium.

-

Treatment:

-

Add serial dilutions of PS-ODN INH-1 or PO-ODN INH-1 to the wells.

-

Stimulate the cells with a CpG ODN known to induce B-cell proliferation (e.g., CpG ODN 2006 for human B cells, CpG ODN 1826 for mouse B cells).

-

-

Incubation: Incubate the cells for 48-72 hours.

-

Proliferation Measurement:

-

[³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the last 8-16 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Alternatively, label the cells with carboxyfluorescein succinimidyl ester (CFSE) before stimulation and analyze the dilution of the dye by flow cytometry after incubation.

-

-

Data Analysis: Determine the concentration of this compound required to inhibit 50% of the CpG-induced proliferation.

Cytokine Secretion Assay (ELISA)

Objective: To measure the inhibition of CpG-induced cytokine production by PS- and PO-ODN INH-1.

Methodology:

-